Cyclohexane-1,4-dicarboxylic acid--4,4'-bipyridine (1/1)
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Overview
Description
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is a coordination compound formed by the interaction of cyclohexane-1,4-dicarboxylic acid and 4,4’-bipyridine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by the hydrogenation of terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using air and a transition metal catalyst.
Industrial Production Methods
Industrial production of cyclohexane-1,4-dicarboxylic acid often involves the hydrogenation of terephthalic acid due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane compounds.
Scientific Research Applications
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Polymer Chemistry: The compound is used as a building block for the synthesis of polyesters and polyamides.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) exerts its effects involves the formation of coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: Similar in structure but lacks the cyclohexane ring.
Cyclohexane-1,2-dicarboxylic Acid: Differing in the position of carboxylic acid groups.
4,4’-Bipyridine: Similar ligand but without the cyclohexane-1,4-dicarboxylic acid component.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in materials science and catalysis .
Properties
CAS No. |
869848-17-9 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-8H;5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
GFHIVXOFKOIDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
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